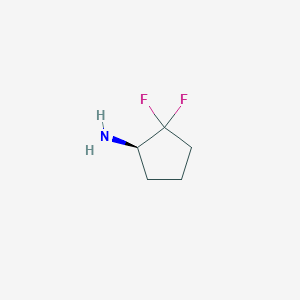![molecular formula C6H3BrClN3 B13493401 7-bromo-3-chloro-5H-pyrrolo[3,2-c]pyridazine](/img/structure/B13493401.png)
7-bromo-3-chloro-5H-pyrrolo[3,2-c]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-bromo-3-chloro-5H-pyrrolo[3,2-c]pyridazine is a nitrogen-containing heterocyclic compound. This compound features a pyrrole ring fused with a pyridazine ring, and it is substituted with bromine and chlorine atoms. Nitrogen-containing heterocycles like this compound are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-3-chloro-5H-pyrrolo[3,2-c]pyridazine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the preparation of pyrrolopyrazine derivatives often includes cyclization, ring annulation, cycloaddition, and direct C-H arylation . The specific reaction conditions, such as the choice of catalysts, solvents, and temperature, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to meet the demands of large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
7-bromo-3-chloro-5H-pyrrolo[3,2-c]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired products with high efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
7-bromo-3-chloro-5H-pyrrolo[3,2-c]pyridazine has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 7-bromo-3-chloro-5H-pyrrolo[3,2-c]pyridazine involves its interaction with specific molecular targets and pathways. For instance, the compound has been shown to inhibit protein kinases, such as MAP kinases, cyclin-dependent kinases, and glycogen synthase kinase-3 . These interactions can modulate various cellular processes, including cell proliferation, apoptosis, and inflammation. Additionally, the compound may inhibit topoisomerase II, Jak3, FGFR, SYK, and RSK, and suppress the HIF-1 pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 7-bromo-3-chloro-5H-pyrrolo[3,2-c]pyridazine include other pyrrolopyrazine derivatives, such as:
- Pyrrolo[1,2-a]pyrazine
- 5H-pyrrolo[2,3-b]pyrazine
- 6H-pyrrolo[3,4-b]pyrazine
Uniqueness
This compound is unique due to its specific substitution pattern with bromine and chlorine atoms, which can influence its chemical reactivity and biological activity. This compound’s unique structure allows it to interact with specific molecular targets and pathways, making it a valuable scaffold for drug discovery and development .
Eigenschaften
Molekularformel |
C6H3BrClN3 |
|---|---|
Molekulargewicht |
232.46 g/mol |
IUPAC-Name |
7-bromo-3-chloro-5H-pyrrolo[3,2-c]pyridazine |
InChI |
InChI=1S/C6H3BrClN3/c7-3-2-9-4-1-5(8)10-11-6(3)4/h1-2,9H |
InChI-Schlüssel |
UJXMRVXXDWXUIV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=NN=C1Cl)C(=CN2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


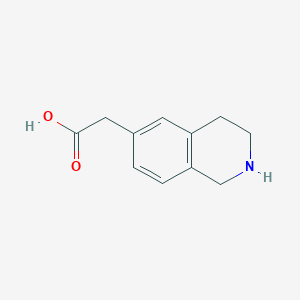
![4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid hydrochloride](/img/structure/B13493335.png)
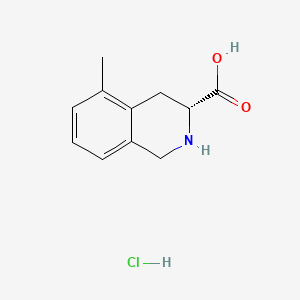
![(3S)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine hydrochloride](/img/structure/B13493348.png)
![(2S,3aS,6aS)-1-(6-methoxyquinoline-2-carbonyl)-N-methyl-octahydrocyclopenta[b]pyrrole-2-carboxamide](/img/structure/B13493358.png)
![2-[3-(4-aminophenyl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13493359.png)
![2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-7-carboxylic acid hydrochloride](/img/structure/B13493366.png)
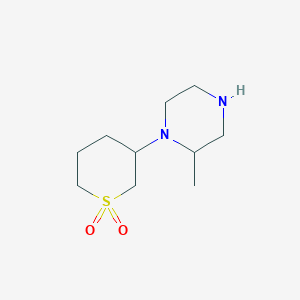
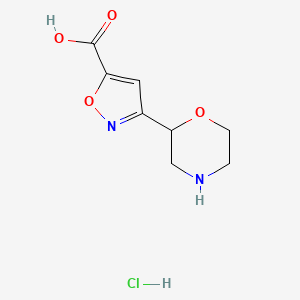
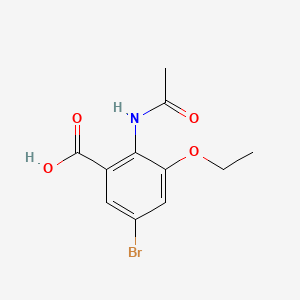
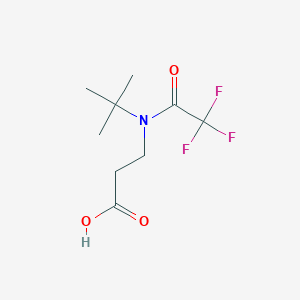
![3-Aminobicyclo[3.3.1]Nonan-9-one](/img/structure/B13493393.png)
